molecular formula C10H14BNO4 B11773067 2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid CAS No. 2304635-14-9

2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid

Cat. No.: B11773067
CAS No.: 2304635-14-9
M. Wt: 223.04 g/mol
InChI Key: BNTJFADQPGHLGJ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid is an organoboron compound with the molecular formula C10H14BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)pyridin-3-ylboronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-(tert-butoxycarbonyl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)pyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.

    2-(Tert-butoxycarbonyl)pyridin-4-ylboronic Acid: A structural isomer with similar reactivity.

    Pinacol Boronic Esters: Commonly used boronic acid derivatives with enhanced stability.

Uniqueness

2-(Tert-butoxycarbonyl)pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the tert-butoxycarbonyl group also provides additional steric and electronic effects that can be leveraged in synthetic applications.

Properties

CAS No.

2304635-14-9

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)8-7(11(14)15)5-4-6-12-8/h4-6,14-15H,1-3H3

InChI Key

BNTJFADQPGHLGJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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